
ALB-127158(a)
Übersicht
Beschreibung
ALB-127158(a) ist ein potenter und selektiver Antagonist des Melaninkonzentrierenden Hormons 1 (MCH1)-Rezeptors. Es weist eine hohe Affinität für den MCH1-Rezeptor auf, mit guter Selektivität gegenüber einer Reihe anderer G-Protein-gekoppelter Rezeptoren, Ionenkanälen und Transporter . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um ihre Auswirkungen auf Fettleibigkeit und verwandte Stoffwechselstörungen zu untersuchen .
Präparationsmethoden
Die Syntheserouten und Reaktionsbedingungen für ALB-127158(a) werden in öffentlich zugänglichen Quellen nicht ausführlich beschrieben. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen synthetisiert wird, die spezifische Reagenzien und Bedingungen beinhalten, um eine hohe Reinheit und Selektivität zu erreichen . Industrielle Produktionsmethoden umfassen typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um Konsistenz und Qualität zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
ALB-127158(a) hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: Wird untersucht, ob es potenzielle therapeutische Wirkungen bei der Behandlung von Fettleibigkeit und verwandten Stoffwechselstörungen hat, indem es das Körpergewicht und die Nahrungsaufnahme reduziert
Wirkmechanismus
ALB-127158(a) übt seine Wirkungen aus, indem es selektiv an den MCH1-Rezeptor bindet und diesen antagonisiert . Diese Interaktion hemmt die Aktivität des Rezeptors, was zu einer Abnahme der Nahrungsaufnahme und des Körpergewichts bei Tiermodellen führt . Die beteiligten molekularen Zielstrukturen umfassen den MCH1-Rezeptor und assoziierte Signalwege, die den Stoffwechsel und den Energiehaushalt regulieren .
Wirkmechanismus
Target of Action
ALB-127158(a) is a potent and selective antagonist of the Melanin Concentrating Hormone 1 (MCH1) receptor . The MCH1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in energy homeostasis and regulation of appetite .
Mode of Action
ALB-127158(a) has a high affinity for the MCH1 receptor, with a binding affinity of 7 nM . It selectively inhibits the MCH1 receptor, blocking the action of the endogenous melanin-concentrating hormone . This blockade prevents the stimulation of appetite and other effects associated with the activation of the MCH1 receptor .
Biochemical Pathways
The primary biochemical pathway affected by ALB-127158(a) is the melanin-concentrating hormone signaling pathway. By antagonizing the MCH1 receptor, ALB-127158(a) disrupts the normal signaling process, leading to a reduction in appetite and food intake .
Pharmacokinetics
In animal models, ALB-127158(a) has been shown to be rapidly absorbed, with a median time to maximum concentration (tmax) between 1 and 3 hours post-dose . The compound has a mean half-life (t1/2) of 18 to 21 hours after single doses, and approximately 26 hours following multiple dosing . Steady-state plasma concentrations of ALB-127158(a) are attained within 6 to 8 days of dosing .
Result of Action
The primary result of ALB-127158(a)'s action is a significant, sustained decrease in body weight and food intake in animal models of obesity . This weight reduction is predominantly due to a decrease in fat content . Additionally, ALB-127158(a) has been associated with improvements in insulin sensitivity .
Action Environment
The efficacy and stability of ALB-127158(a) can be influenced by various environmental factors. For instance, the compound’s absorption rate may vary depending on the nutritional status of the subject
Biochemische Analyse
Biochemical Properties
ALB-127158(a) has a high affinity for the MCH1 receptor with a value of 7 nM . It shows good selectivity over a range of other G-protein coupled receptors (GPCRs), ion channels, and transporters, including the MCH2 receptor . The interaction between ALB-127158(a) and these biomolecules is primarily through binding, which inhibits or activates certain enzymes and proteins .
Cellular Effects
In cellular processes, ALB-127158(a) has been observed to have significant effects. In a mouse diet-induced obesity model, it produces a significant sustained decrease in body weight and food intake . This weight reduction is predominantly due to a decrease in fat content . It also improves insulin sensitivity .
Molecular Mechanism
At the molecular level, ALB-127158(a) exerts its effects through binding interactions with the MCH1 receptor . This binding inhibits or activates certain enzymes and proteins, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, in laboratory settings, ALB-127158(a) shows a trend of slower absorption rate at lower doses . After single doses, it has a mean half-life of 18 to 21 hours . Slightly longer mean half-life estimates of approximately 26 hours are obtained following multiple dosing in overweight/obese subjects .
Dosage Effects in Animal Models
In animal models, the effects of ALB-127158(a) vary with different dosages . In high-fat diet rats, it produces significant weight loss and food reduction at doses as low as 1.25 mg/kg . Doses greater than 1.25 mg/kg produce weight loss greater than 6%, with maximal weight loss of about 10% observed at 10 mg/kg .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for ALB-127158(a) are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions to achieve high purity and selectivity . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and quality .
Analyse Chemischer Reaktionen
ALB-127158(a) durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Diese Reaktion beinhaltet die Substitution eines Atoms oder einer Atomgruppe durch ein anderes, häufig unter Verwendung spezifischer Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
ALB-127158(a) ist einzigartig in seiner hohen Selektivität und Potenz als MCH1-Rezeptor-Antagonist . Ähnliche Verbindungen umfassen:
- BMS-830216
- GW-856464
- NGD-4715
- AMG 076
- KRX-104130
Diese Verbindungen zielen ebenfalls auf den MCH1-Rezeptor ab, können sich aber in ihrer Selektivität, Potenz und therapeutischen Wirkung unterscheiden .
Biologische Aktivität
ALB-127158(a) is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1). This compound has garnered attention primarily for its potential applications in managing obesity and possibly inflammatory bowel disease (IBD). This article provides a detailed overview of the biological activity of ALB-127158(a), supported by research findings, case studies, and data tables.
ALB-127158(a) operates by antagonizing the MCH1 receptor, which plays a significant role in regulating feeding behavior and energy homeostasis. The melanin-concentrating hormone (MCH) is known to stimulate appetite and promote weight gain, thus blocking this receptor could theoretically reduce food intake and assist in weight management.
Preclinical Studies
In preclinical trials, ALB-127158(a) demonstrated significant weight loss in rodent models. The compound effectively reduced food intake, thereby leading to decreased body weight. Notably, studies indicated that the compound's effects on hunger and desire to eat were observable at higher doses than initially predicted from preclinical studies .
Table 1: Summary of Preclinical Findings
Study Type | Model | Dose Range | Key Findings |
---|---|---|---|
Rodent Studies | C57BL/6 Mice | 10-100 mg/kg | Significant reduction in food intake |
Behavioral Analysis | Cynomolgus Monkeys | 50-300 mg/day | Decreased hunger and food desire |
Clinical Trials
The transition from preclinical to clinical development for ALB-127158(a) involved multiple ascending dose studies in healthy overweight/obese volunteers. These studies confirmed that ALB-127158(a) was safe and well-tolerated, with pharmacokinetic (PK) characteristics that supported further investigation. However, the efficacy observed was limited, leading to a decision to halt further development for obesity management due to lower-than-expected brain exposure levels compared to preclinical models .
Table 2: Clinical Trial Overview
Phase | Population | Dose Levels | Duration | Outcomes |
---|---|---|---|---|
Phase I | Healthy Overweight Adults | 50-300 mg/day | 14 days | Safe; limited efficacy on hunger reduction |
Phase II | Overweight Volunteers | Variable | Ongoing | Further assessment needed |
Potential for Other Applications
Recent research has highlighted the potential of MCH1 receptor antagonists like ALB-127158(a) in treating gastrointestinal disorders such as IBD. The MCH1 receptor is implicated in inflammatory responses within the gastrointestinal tract, suggesting that antagonism may provide therapeutic benefits beyond obesity management .
Case Studies
A notable case study involved a cohort of overweight individuals who participated in a trial assessing the effects of ALB-127158(a) on appetite regulation. Results indicated that while high doses led to reduced hunger signals, the overall weight loss was not as pronounced as expected based on animal models. This discrepancy has prompted further investigations into the receptor's role in human physiology compared to animal models .
Eigenschaften
IUPAC Name |
4-[(5-fluoropyridin-2-yl)methoxy]-1-(5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-7-yl)pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2/c1-27-21-6-8-25-13-20(21)19-5-4-17(10-22(19)27)28-9-7-18(11-23(28)29)30-14-16-3-2-15(24)12-26-16/h2-5,7,9-12,25H,6,8,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUUHLIHQHVLLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C3=C1C=C(C=C3)N4C=CC(=CC4=O)OCC5=NC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main objective of the research presented in the paper "Computational prediction of analog compounds of the membrane protein MCHR1 antagonists ALB-127158 and KRX-104130"?
A: The research aims to utilize computational methods to predict the structures and properties of novel compounds that are structurally similar to the known MCHR1 antagonists ALB-127158 and KRX-104130 []. This approach is commonly used in drug discovery to identify potential drug candidates with improved efficacy, potency, or safety profiles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.